7-(diethylamino)-2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(diethylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the diethylamino and pyridylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
7-(diethylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its chromene core.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives with different substituents. Examples include:
- 7-(methylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide
- 7-(ethylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide
Uniqueness
What sets 7-(diethylamino)-2-imino-N~3~-(3-pyridylmethyl)-2H-chromene-3-carboxamide apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-(diethylamino)-2-imino-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-3-24(4-2)16-8-7-15-10-17(19(21)26-18(15)11-16)20(25)23-13-14-6-5-9-22-12-14/h5-12,21H,3-4,13H2,1-2H3,(H,23,25) |
InChI Key |
CQSKIPSKFJHLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.